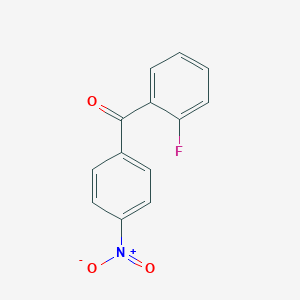

2-Fluoro-4'-nitrobenzophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVWICCHGJHKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356610 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-85-9 | |

| Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Nitrobenzophenone

General Reactivity of Nitroketone Moieties

The chemical behavior of 2-Fluoro-4'-nitrobenzophenone is largely dictated by the interplay of its three main components: two aromatic rings, a ketone group, and the activating nitro and fluoro substituents. The benzophenone (B1666685) core, consisting of two benzene (B151609) rings attached to a carbonyl group, provides a framework for various reactions. The ketone group (C=O) is electrophilic in nature and can be a site for nucleophilic attack.

The presence of a nitro group (-NO2) and a fluorine atom (-F) significantly influences the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to (the 4'-nitrophenyl ring) towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. smolecule.comsmolecule.com This electronic effect enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. smolecule.com Similarly, the fluorine atom on the other ring also influences the electronic distribution within the molecule. vulcanchem.com

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the 2-fluorophenyl ring of this compound is a key site for nucleophilic aromatic substitution (SNA_r) reactions. This is a common reaction pathway for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups.

SNAr Reactions with Diverse Nucleophiles (e.g., Sulfonamide Anions, Amines)

The electron-withdrawing nature of the nitro group on one ring and the carbonyl group enhances the susceptibility of the fluorine-bearing ring to nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Research has shown that compounds with similar structures, such as 3-fluoro-4-nitrobenzophenone, readily undergo SNAr reactions. For instance, the anion of a sulfonamide can displace the fluorine atom to form 3-sulfonylamino-4-nitrobenzophenone intermediates. google.com This reaction typically proceeds by first forming the anion of the sulfonamide, which then acts as the nucleophile. The reaction can be carried out at temperatures ranging from 0 to 100 °C. google.com

Amines are another class of nucleophiles that can participate in SNAr reactions with fluoronitrobenzophenone derivatives. For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine (B122466) demonstrates the feasibility of such substitutions. d-nb.info While not directly involving this compound, these examples with structurally related compounds illustrate the general principle of SNAr reactions with amine nucleophiles. The reaction of 2-fluoronitrobenzene with benzylamine (B48309) has been shown to be effective in various media, including aqueous solutions with additives. d-nb.info

Analysis of Regioselectivity and Chemoselectivity in SNAr Transformations

In molecules with multiple potential leaving groups or reactive sites, regioselectivity and chemoselectivity are crucial considerations. For a molecule like this compound, a nucleophile could potentially attack the carbon bearing the fluorine atom or the carbon bearing the nitro group.

The position of the activating group (the nitro group in this case) directs the nucleophilic attack. In SNAr reactions, the attack is favored at the positions ortho and para to the electron-withdrawing group. In this compound, the fluorine atom is on a separate ring from the nitro group. The electrophilicity of the carbon attached to the fluorine is enhanced by the carbonyl group.

Studies on related compounds provide insights into these selectivities. For instance, in the reaction of 3-fluoro-4-chloronitrobenzene with thiophenoxide, the chlorine atom is preferentially substituted. researchgate.net However, with a harder nucleophile like the methoxide (B1231860) anion, substitution of the fluorine atom, which is meta to the nitro group, becomes more significant. researchgate.net This highlights that the nature of the nucleophile can influence the regioselectivity of the reaction.

Reactions Involving the Nitro Group

The nitro group in this compound is another key functional group that can undergo various transformations.

Reductive Transformations of the Nitro Group (e.g., to Amino Functionality)

The nitro group can be readily reduced to an amino group (-NH2). This transformation is a common and synthetically useful reaction in organic chemistry. Standard methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium-on-carbon. google.com Chemical reducing agents such as iron, tin, or zinc in the presence of an acid, or sodium hydrosulfite in an aqueous medium, are also effective. smolecule.comgoogle.com

The resulting aminobenzophenone derivative, in this case, 2-Fluoro-4'-aminobenzophenone, is a valuable intermediate for the synthesis of other compounds, such as benzimidazoles. google.com For example, the reduction of 3-sulfonylamino-4-nitrobenzophenone intermediates yields the corresponding 3-sulfonylamino-4-aminobenzophenone compounds. google.com

Denitration Reactions in Fluorinated Aromatics

While the substitution of a nitro group via nucleophilic aromatic substitution is less common than the substitution of a halogen, it can occur under certain conditions, particularly when the nitro group is activated. This process is known as denitration.

In some cases, displacement of the nitro group is observed in reactions of p-nitrobenzophenone with various nucleophiles. researchgate.net The relative reactivity of leaving groups in SNAr reactions is an area of active study, with the order being highly dependent on the substrate, nucleophile, and reaction conditions. Generally, fluoride is a better leaving group than the nitro group in many SNAr reactions. However, studies have shown that fluorodenitration (replacement of a nitro group with a fluorine) is a viable reaction. acs.org The reverse, denitration by another nucleophile, is also possible.

Derivatization and Further Functionalization Strategies

The chemical architecture of this compound, featuring a fluorinated phenyl ring, a nitrated phenyl ring, and a central carbonyl group, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group and the fluorine atom activates the molecule for specific transformations, making it a versatile scaffold for the synthesis of more complex structures. Derivatization strategies primarily target the displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr) and the chemical transformation of the nitro group.

The functionalization of the this compound scaffold is primarily achieved through two main pathways: reduction of the nitro group to an amine and nucleophilic substitution of the fluorine atom. These transformations introduce new reactive sites, allowing for the attachment of a wide array of chemical moieties.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, creating 2-Fluoro-4'-aminobenzophenone. This transformation is a critical step in many synthetic sequences as the resulting amino group is a versatile nucleophile and a precursor for diazotization reactions. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ over Palladium on carbon) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite (Na₂S₂O₄), are effective. google.com The resulting aminobenzophenone can then undergo a variety of reactions, including acylation, alkylation, and sulfonation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack, although less so than if it were positioned para to a strong electron-withdrawing group. Nevertheless, it can be displaced by strong nucleophiles. While specific examples for the 2-fluoro isomer are not extensively documented in readily available literature, the reactivity of the closely related isomer, 3-fluoro-4-nitrobenzophenone, provides a clear precedent. In a documented synthesis, 3-fluoro-4-nitrobenzophenone undergoes nucleophilic aromatic substitution with an isopropylsulfonamide anion, generated in situ using sodium hydride in dimethyl sulfoxide (B87167) (DMSO), to yield 3-(isopropylsulfonyl)amino-4-nitrobenzophenone with a high yield of 95%. google.com This type of reaction demonstrates a viable pathway for introducing nitrogen- and sulfur-based moieties onto the benzophenone core by displacing the fluorine atom.

The following table summarizes key derivatization reactions applicable to the this compound scaffold based on established chemical principles and analogous compounds.

| Reaction Type | Reagent(s) | Potential Product | Significance of Transformation |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or SnCl₂/HCl | 2-Fluoro-4'-aminobenzophenone | Introduces a versatile primary amine group for further functionalization (e.g., amide formation, diazotization). |

| Nucleophilic Aromatic Substitution (SNAr) | R-NH₂ (amines), R-O⁻ (alkoxides), R-S⁻ (thiolates) | 2-(Alkylamino/Arylamino)-4'-nitrobenzophenone | Allows for the direct introduction of diverse nitrogen, oxygen, or sulfur-containing side chains, replacing the fluorine atom. |

| Sulfonamide Coupling (by analogy) | R-SO₂NH₂, NaH, DMSO | 2-(Alkyl/Arylsulfonylamino)-4'-nitrobenzophenone | Provides a route to sulfonamide derivatives, a common moiety in pharmacologically active compounds. google.com |

The this compound framework serves as a valuable starting point for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. These syntheses typically involve a sequence of reactions where the initial benzophenone structure is modified and then cyclized.

Synthesis of Fluorenones: One established pathway for the cyclization of aminobenzophenones is the Pschorr cyclization, which forms fluorenones. While starting directly from this compound, the process would first require derivatization. For instance, a related compound, 2-amino-4-bromo-4'-nitrobenzophenone, undergoes diazotization followed by an intramolecular Pschorr cyclization to produce 3-bromo-6-nitrofluorenone. cdnsciencepub.com This reaction proceeds by converting the amino group into a diazonium salt, which then cyclizes onto the adjacent phenyl ring, typically catalyzed by copper powder. cdnsciencepub.comacs.org This demonstrates a robust method for converting the benzophenone scaffold into a tricyclic fluorenone system.

Synthesis of Benzodiazepines: Benzophenone derivatives are classic precursors for the synthesis of the 1,4-benzodiazepine (B1214927) core, a privileged scaffold in medicinal chemistry. medchemexpress.comcaymanchem.commedchemexpress.com The synthesis generally begins with the reduction of the nitro group of this compound to yield 2-Fluoro-4'-aminobenzophenone. This intermediate can then be elaborated and cyclized. A common method involves the reaction of the aminobenzophenone with a glycine (B1666218) derivative or an α-haloacetyl halide. google.com For example, reacting the aminobenzophenone with bromoacetyl bromide would yield a 2-(bromoacetamido)-benzophenone intermediate. Subsequent treatment of this intermediate with ammonia (B1221849) facilitates an intramolecular nucleophilic substitution and cyclization to form the seven-membered diazepinone ring. google.comresearchgate.net

The table below outlines representative pathways for the synthesis of heterocyclic systems using a benzophenone scaffold.

| Target Heterocycle | Key Intermediate | Reaction Sequence | Reference Reaction Principle |

|---|---|---|---|

| Fluorenone | 2-Amino-4'-nitrobenzophenone derivative | 1. Derivatization (e.g., introduction of an amino group at the 2-position). 2. Diazotization (NaNO₂, H⁺). 3. Intramolecular Pschorr cyclization (Cu catalyst). | Formation of 3-bromo-6-nitrofluorenone from 2-amino-4-bromo-4'-nitrobenzophenone. cdnsciencepub.com |

| 1,4-Benzodiazepin-2-one | 2-Fluoro-4'-aminobenzophenone | 1. Reduction of nitro group. 2. Acylation with bromoacetyl bromide. 3. Cyclization with alcoholic ammonia. | General synthesis of benzodiazepinones from 2-aminobenzophenones. google.com |

| 1,4-Benzodiazepin-2-one | 2-Fluoro-4'-aminobenzophenone | 1. Reduction of nitro group. 2. Reaction with glycine ethyl ester hydrochloride in pyridine. 3. Cyclization. | Alternative pathway to the benzodiazepine (B76468) core. google.com |

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Fluoro-Nitrobenzophenone Chemistry

The chemistry of fluoro-nitrobenzophenones is characterized by reactions that take advantage of the electronic properties of the fluorine and nitro substituents. Two prominent reaction types are electrophilic aromatic substitution, such as Friedel-Crafts acylation, and nucleophilic aromatic substitution.

A notable example of mechanistic elucidation in this area is the nucleophilic acylation of aryl fluorides, catalyzed by N-heterocyclic carbenes (NHCs). sioc-journal.cn While studied with 4-fluoronitrobenzene as a model, the mechanism provides critical insights applicable to isomers like 2-fluoro-4'-nitrobenzophenone. In this reaction, the NHC catalyst induces an "umpolung" (polarity reversal) on an aldehyde, transforming it into a nucleophilic acyl anion equivalent. This nucleophile then attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom, leading to the formation of the corresponding nitrobenzophenone. sioc-journal.cn The reaction proceeds through the addition of the nucleophile to form an intermediate, which then rearomatizes by eliminating the fluoride (B91410) ion. mdpi.com

The general mechanism for NHC-catalyzed nucleophilic acylation is as follows:

The imidazolium (B1220033) salt precursor reacts with a base to generate the active N-heterocyclic carbene (NHC) catalyst. sioc-journal.cn

The NHC adds to an aldehyde (e.g., benzaldehyde) to form a Breslow intermediate.

This intermediate acts as a nucleophile, attacking the electron-poor carbon atom bonded to the fluorine on the nitro-substituted ring.

The resulting intermediate eliminates the fluoride ion and the NHC catalyst to yield the final benzophenone (B1666685) product. sioc-journal.cn

Transition State Analysis in Relevant Reaction Pathways

Transition state analysis is a crucial computational tool for understanding reaction barriers and selectivity. By calculating the free energies of transition states, researchers can predict the feasibility and preferred pathways of a reaction. mdpi.com For reactions involving nitroarenes, such as the Vicarious Nucleophilic Substitution (VNS), computational modeling of transition states has successfully confirmed experimental outcomes regarding product distributions. mdpi.com

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents are fundamental in controlling the outcome of reactions involving fluoro-nitrobenzophenone precursors.

In Friedel-Crafts acylation , a common method for synthesizing benzophenones, a Lewis acid catalyst like aluminum chloride (AlCl₃) is essential. The catalyst coordinates to the acyl chloride, increasing its electrophilicity and facilitating the attack on the aromatic ring.

In nucleophilic acylation reactions , N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. sioc-journal.cn They enable the "umpolung" of aldehydes, allowing the acyl group to be introduced directly onto an electron-deficient aromatic ring, a transformation that is otherwise challenging. sioc-journal.cn The choice of the specific NHC precursor (e.g., different imidazolium salts) and the base used to generate the carbene can be optimized to improve reaction yields. sioc-journal.cn In some advanced applications, NHC catalysis is combined with other catalytic modes, such as photoredox or copper catalysis, in "triple catalysis" cascades to achieve complex transformations. nih.govsci-hub.se

Computational Chemistry Applications in Understanding Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of substituted benzophenones. scialert.netresearchgate.net These methods allow for the calculation of ground-state molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties, which are often in good agreement with experimental data. researchgate.netcdnsciencepub.com For molecules like 2-chloro-5-nitrobenzophenone, DFT calculations have been used to explore vibrational and electronic properties, providing valuable evidence about the molecular structure. researchgate.net

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). numberanalytics.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. numberanalytics.comsemanticscholar.org A small HOMO-LUMO gap suggests high reactivity, as less energy is required for an electronic excitation. numberanalytics.comresearchgate.net

For this compound, the distribution and energy of the FMOs are heavily influenced by the substituents.

HOMO : The HOMO is typically associated with the ability to donate electrons. In this molecule, the HOMO would likely have significant contributions from the less substituted phenyl ring.

LUMO : The LUMO is associated with the ability to accept electrons. The presence of the strongly electron-withdrawing nitro group (-NO₂) on the 4'-phenyl ring will significantly lower the energy of the LUMO and localize it primarily on this ring. This low-energy LUMO makes the nitro-substituted ring highly susceptible to nucleophilic attack.

HOMO-LUMO Gap : The presence of conjugation across the benzophenone system, combined with the electron-withdrawing nitro group, is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. libretexts.org Factors like electronegativity and molecular geometry also influence the energy gap. numberanalytics.com

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily located on the fluoro-substituted ring; determines reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered by the -NO₂ group; localized on the nitro-substituted ring, making it the site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Expected to be relatively small, suggesting a high degree of chemical reactivity. |

Conformational Analysis and Intermolecular Interaction Studies

The conformation of benzophenones is defined by the torsional or dihedral angles (φ and φ') of the two phenyl rings with respect to the plane of the central carbonyl group. Due to steric hindrance between the ortho-hydrogens of the two rings, benzophenone is not planar. Computational studies, using semi-empirical or DFT methods, are widely employed to determine the minimum energy conformations. cdnsciencepub.comresearchgate.net

For substituted benzophenones, the preferred conformation is a balance of steric and electronic effects. The twist angles of the phenyl rings can be determined experimentally using X-ray crystallography or inferred from NMR spectroscopy and then compared with computationally derived values. cdnsciencepub.comnih.gov Studies on a wide range of substituted benzophenones show that these twist angles can vary significantly, from around 38° to over 80°, depending on the nature and position of the substituents. nih.gov For this compound, the fluorine atom at the 2-position would introduce significant steric strain, likely forcing the fluoro-substituted ring to have a large twist angle relative to the carbonyl plane. The nitro group at the 4'-position has less steric impact but strongly influences the electronic properties. Electrostatic interactions play a significant role in determining the relative stabilities of possible conformers. researchgate.net

Kinetic Studies for Understanding Reaction Progress and Rate

Kinetic studies are essential for quantitatively understanding reaction mechanisms, including determining rate laws, activation parameters (activation energy, enthalpy, and entropy), and the influence of reaction conditions like solvent and temperature. researchgate.netroyalholloway.ac.uk

For reactions like the acylation of nucleophiles, kinetic data can help distinguish between different mechanistic pathways. For example, in the aminolysis of esters, kinetic analysis can determine whether the formation or the breakdown of a tetrahedral intermediate is the rate-determining step. researchgate.net In solvolysis reactions following an SN1 mechanism, kinetic studies measure the rate of formation of the carbocation intermediate. royalholloway.ac.uk

While specific kinetic data for reactions involving this compound are not detailed in the surveyed literature, studies on analogous systems provide a framework for how such investigations would be conducted. For instance, the kinetics of acylation reactions are often studied under pseudo-first-order conditions, where one reactant is in large excess. researchgate.net The rate constants (k) are measured at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation. Such studies on this compound would provide quantitative insight into the electronic effects of the fluoro and nitro groups on reaction rates.

| Kinetic Parameter | Information Provided |

|---|---|

| Rate Constant (k) | Quantifies the speed of a reaction under specific conditions. |

| Reaction Order | Indicates how the rate is affected by the concentration of each reactant. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction; derived from temperature-dependence studies. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy (disorder) in going from reactants to the transition state. |

Advanced Spectroscopic Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Fluoro-4'-nitrobenzophenone by providing information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the seven aromatic protons distributed across its two phenyl rings. The protons on the 4-nitrophenyl ring typically appear as a distinct AA'BB' system due to the strong electron-withdrawing effect of the para-nitro group. This results in two sets of doublets, with the protons ortho to the nitro group being significantly deshielded and appearing further downfield. For instance, in the related compound 4-Nitrobenzophenone, the protons on the nitro-substituted ring appear as doublets around 8.35 ppm and 7.95 ppm. rsc.orgchemicalbook.com

The four protons on the 2-fluorophenyl ring exhibit a more complex pattern of multiplets. Their chemical shifts and splitting are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom at the C2 position introduces additional splitting to the signals of adjacent protons, aiding in their definitive assignment and confirming the substitution pattern on the ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive, based on analysis of similar structures. Exact chemical shifts (δ) and coupling constants (J) require experimental verification.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-2', H-6' (ortho to NO₂) | ~8.3 - 8.4 | Doublet (d) | Deshielded by the electron-withdrawing nitro group and carbonyl group. |

| H-3', H-5' (meta to NO₂) | ~7.8 - 7.9 | Doublet (d) | Less deshielded compared to ortho protons. |

| H-3, H-4, H-5, H-6 | ~7.2 - 7.8 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position. The chemical shift of this signal provides a unique fingerprint for the fluorine's electronic environment. In analogous compounds like 4,4'-Difluorobenzophenone, the fluorine signal appears around -106.5 ppm. sepscience.com

A significant application of ¹⁹F NMR is in the real-time monitoring of chemical reactions. bruker.com Due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus, even subtle changes in the fluorine's environment can be detected and quantified. This is particularly valuable for monitoring nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced. For example, in the SNAr reaction of 1,2-difluoro-4-nitrobenzene with morpholine, ¹⁹F NMR allows for simultaneous tracking of the disappearance of the reactant peak (at -134 ppm) and the appearance of the product peak (at -119 ppm), providing precise kinetic data. magritek.com This technique eliminates the need for quenching and offline analysis, offering a direct window into the reaction progress.

FlowNMR spectroscopy represents a powerful advancement for conducting detailed kinetic studies. rsc.org By continuously flowing the reaction mixture through the NMR spectrometer, it allows for the automated and on-line acquisition of spectra as the reaction proceeds. bruker.com This method provides highly accurate and reproducible kinetic data, which is superior to traditional methods involving static samples. bruker.comrsc.org

For a reaction involving this compound, a FlowNMR setup could be employed to study its synthesis or subsequent transformations. rsc.org For instance, in a study of an SNAr reaction, the reagents can be mixed and immediately pumped into the NMR flow tube. magritek.com The spectrometer can be programmed to automatically acquire both ¹H and ¹⁹F NMR spectra at set intervals. This dual-nuclei approach allows for the simultaneous monitoring of multiple species—the consumption of the fluorinated starting material (via ¹⁹F NMR) and the formation of the product (via ¹H and ¹⁹F NMR). This provides a comprehensive kinetic profile of the reaction, enabling the determination of reaction rates, orders, and activation parameters with high precision.

19F NMR for Fluorine Environments and Real-time Reaction Monitoring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₈FNO₃, corresponding to a molecular weight of approximately 245.21 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 245. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways include:

Loss of the nitro group (NO₂), leading to a fragment at m/z 199.

Cleavage at the carbonyl bridge, generating key fragment ions such as the 2-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123 and the 4-nitrophenyl cation ([C₆H₄NO₂]⁺) at m/z 122.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment Ion | Formula |

|---|---|---|

| 245 | Molecular Ion [M]⁺ | [C₁₃H₈FNO₃]⁺ |

| 199 | [M - NO₂]⁺ | [C₁₃H₈FO]⁺ |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 122 | 4-Nitrophenyl cation | [C₆H₄NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key structural motifs. Analysis of related structures, such as 2-chloro-4-fluorobenzophenone and other benzophenone (B1666685) derivatives, provides a basis for assigning these characteristic vibrations. researchgate.net

The most prominent peaks expected are:

Carbonyl (C=O) Stretch: A strong, sharp absorption typically found in the region of 1650-1670 cm⁻¹. This is a hallmark of the benzophenone core structure.

Nitro (NO₂) Group Stretches: Two distinct and strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

Carbon-Fluorine (C-F) Stretch: A strong absorption in the 1200-1250 cm⁻¹ region, indicative of the C-F bond.

Aromatic C=C Stretches: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound Note: Frequencies are based on typical ranges for the functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1650 - 1670 |

| Nitro Group | Asymmetric Stretch | 1520 - 1540 |

| Nitro Group | Symmetric Stretch | 1340 - 1350 |

| C-F Bond | C-F Stretch | 1200 - 1250 |

| Aromatic Rings | C=C Stretches | 1450 - 1600 |

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by its conjugated system, which includes the two phenyl rings, the carbonyl group (a chromophore), the nitro group (a chromophore), and the fluorine atom (an auxochrome).

The molecule is expected to exhibit two main types of electronic transitions:

π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and carbonyl systems. These typically occur at shorter wavelengths (higher energy). Extending conjugation generally results in a bathochromic (red) shift to longer wavelengths. msu.edu

n→π Transitions:* This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition occurs at a longer wavelength (lower energy) compared to the π→π* transitions.

For a related compound, 2-Amino-2'-fluoro-5-nitrobenzophenone, absorption maxima (λmax) are observed at 230 nm and 351 nm. caymanchem.com While the amino group in this analogue significantly influences the electronic structure, it suggests that this compound would also absorb strongly in the UV region. The study of how solvents affect these absorption maxima (solvatochromism) can provide further information about the polarity of the ground and excited states. units.it

Applications As Key Synthetic Intermediates in Complex Molecule Synthesis

Precursors for Pharmaceutically Relevant Scaffolds

The utility of a synthetic intermediate in medicinal chemistry is determined by its ability to be efficiently converted into molecules with potential therapeutic value. The dual functionality of 2-Fluoro-4'-nitrobenzophenone, combining an electron-withdrawing nitro group and a fluorine atom, makes it a compound of interest in this regard.

While substituted benzophenones are critical starting materials for the synthesis of the benzodiazepine (B76468) class of therapeutic agents, specific documented pathways originating from this compound are not prominently reported in the available literature. The synthesis of benzodiazepines, such as Flunitrazepam, typically requires an aminobenzophenone precursor, specifically 2-amino-2'-fluoro-5-nitrobenzophenone. caymanchem.commedchemexpress.com This precursor contains an amino group at the 2-position, which is essential for the cyclization reaction that forms the diazepine (B8756704) ring. google.com Although this compound possesses the core benzophenone (B1666685) structure, its direct application would necessitate subsequent chemical modifications, such as reduction of the nitro group and introduction of another amino group, to serve as a viable precursor for common benzodiazepine scaffolds.

Certain fluorinated nitrobenzophenone isomers have been identified as key intermediates in the development of antiviral compounds. For example, patent literature describes the use of 3-fluoro-4-nitrobenzophenone in the preparation of 6-benzoyl-2-amino-1-sulfonylbenzimidazole agents with antiviral properties. google.comgoogle.com In this synthetic route, the fluorine and nitro groups are located on the same phenyl ring, which facilitates a crucial nucleophilic substitution step. However, for this compound, where these functional groups are on separate rings, there is limited specific information detailing its direct use as an intermediate for the synthesis of antiviral agents. The general class of fluorinated nucleosides also represents a significant area of antiviral research, but these are structurally distinct from benzophenone-based intermediates. nih.govnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tcichemicals.comsigmaaldrich.com As a fluorinated molecule, this compound serves as a valuable building block for introducing these desirable properties into larger, more complex molecules. alfa-chemistry.com

The compound possesses two key reactive sites:

The nitro group , which can be readily reduced to an amine. This resulting amino group can then undergo a wide range of chemical transformations, such as amide bond formation or diazotization, to build diverse molecular scaffolds.

The fluorine atom , which can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various other functional groups.

The unique positioning of the fluorine atom at the 2-position (ortho) influences the reactivity of the molecule compared to its isomers, such as 4-fluoro-4'-nitrobenzophenone. smolecule.com This distinct reactivity makes it a useful tool for synthetic chemists aiming to create specific, targeted fluorine-containing compounds for pharmaceutical research.

| Functional Group | Potential Transformation | Application in Medicinal Chemistry |

|---|---|---|

| 4'-Nitro Group | Reduction to Amine (NH₂) | Formation of amides, sulfonamides, ureas; key for many bioactive scaffolds. |

| 2-Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O, N, or S-based nucleophiles to create ethers, amines, and thioethers. |

Intermediates for Antiviral Agents and Related Biologically Active Molecules

Role in Agrochemical Synthesis and Derivatization

Similar to medicinal chemistry, the introduction of fluorine is a critical strategy in the design of modern agrochemicals, such as herbicides and insecticides, often leading to enhanced efficacy and stability. researchgate.net Aromatic fluorine and trifluoromethyl groups are common features in commercial agrochemicals. researchgate.net While related compounds like 2-Fluoro-4-methoxy-1-nitrobenzene are noted for their use in formulating herbicides and insecticides, chemimpex.com specific, large-scale applications of this compound as a direct intermediate in the synthesis of commercial agrochemicals are not extensively documented in publicly available research. Its potential lies in its capacity as a building block, where its fluoro- and nitro-substituted phenyl rings can be incorporated into larger pesticidal or herbicidal structures.

Development of Advanced Functional Materials

The synthesis of novel materials with specific optical or electronic properties is a growing area of chemical research. Substituted benzophenones can serve as precursors to various functional molecules.

Fluorinated compounds are of significant interest in materials science, and fluorination is a known strategy for tuning the properties of fluorescent molecules (fluorophores). However, there is no specific information in the reviewed literature that details the use of this compound as a direct precursor for the synthesis of fluorinated fluorophores or optoelectronic compounds. The synthesis of such materials often involves different foundational scaffolds.

Chiral Synthesis and Stereoselective Transformations

Utilization in Asymmetric Synthesis of Chiral Organic Compounds

The primary application of benzophenone derivatives in asymmetric synthesis is their stereoselective reduction to form chiral diarylmethanols (benzhydrols). These chiral alcohols are important building blocks for pharmaceuticals and other complex organic molecules. uni-wuppertal.de The carbonyl carbon in this compound is a prochiral center, and its reduction can lead to the formation of a new stereocenter.

Research into the asymmetric reduction of substituted benzophenones has demonstrated the feasibility of producing enantiomerically enriched products. For instance, studies have been conducted on structurally similar ketones using chiral reducing agents. A notable method involves the use of a chiral lithium aluminum hydride complex prepared with a chiral auxiliary like (R)-(-)-2-isoindolinyl-butan-1-ol. uni-wuppertal.de This approach has been successfully applied to a range of substituted ketones to yield the corresponding enantiopure alcohols. uni-wuppertal.de

While direct studies on this compound are not extensively documented in the surveyed literature, the behavior of analogous compounds provides a strong basis for its utility. For example, the asymmetric reduction of a related ketone, 2-fluorobenzophenone, yielded the corresponding (+) 2-fluoro-4'-phenyl benzhydrol with a significant enantiomeric excess. uni-wuppertal.de This suggests that this compound would be a viable substrate for similar transformations. The reaction involves the transfer of a hydride from the chiral reagent to one of the two enantiotopic faces of the carbonyl group, leading to one enantiomer in excess.

The general transformation is as follows:

Asymmetric Reduction of this compound(Image depicting the reduction of the ketone to the chiral alcohol)

Detailed research findings on a similar substrate highlight the potential outcomes for this compound.

| Substrate | Chiral Reagent | Product | Chemical Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Fluorobenzophenone derivative | LiAlH₄ / (R)-(-)-2-isoindolinyl-butan-1-ol | (+) 2-Fluoro 4'-phenyl benzhydrole | 98 | 80 | < uni-wuppertal.de/td> |

The enantiomeric excess in such reactions can be influenced by factors like the steric hindrance of the substituents on the benzophenone. uni-wuppertal.deThe fluorine atom's smaller size compared to other halogens might influence the degree of stereoselectivity achieved. uni-wuppertal.de

Enantioselective Derivatization and Chiral Precursor Development

The product of the asymmetric reduction of this compound, the chiral (2-fluorophenyl)(4-nitrophenyl)methanol, is a valuable chiral precursor. This enantiomerically enriched alcohol can be used in the multi-step synthesis of more complex chiral molecules, such as antifungal agents and non-steroidal aromatase inhibitors, which often feature a chiral benzhydrylic center. uni-wuppertal.de Once the chiral alcohol is obtained, its hydroxyl group provides a reactive handle for further modifications. It can serve as a starting material for subsequent reactions, such as Mitsunobu reactions or other nucleophilic substitutions, to build more complex molecular architectures. uni-wuppertal.deThe development of this chiral precursor is the key step that introduces asymmetry into the synthetic sequence, which is then carried through to the final product.

While the resulting chiral alcohol is a potent precursor, the direct use of this compound itself as a reagent for the enantioselective derivatization of other molecules is not a documented application in the reviewed scientific literature. Enantioselective derivatization typically involves reacting a chiral reagent with a racemic mixture to form diastereomers that can be separated. In the context of this compound, its primary role is that of a substrate that is transformed into a chiral entity, rather than acting as a derivatizing agent itself.

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-4'-nitrobenzophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound can be achieved via Friedel-Crafts acylation, a common method for benzophenone derivatives. For example, analogous compounds like 4-Bromo-3’-nitrobenzophenone are synthesized using 4-bromobenzoyl chloride and nitrophenyl derivatives in the presence of AlCl₃ as a catalyst . Key optimization steps include:

- Catalyst stoichiometry: A 1:1.2 molar ratio of acyl chloride to AlCl₃ minimizes side reactions.

- Solvent selection: Non-polar solvents like n-propylbenzene improve electrophilic reactivity.

- Temperature control: Reactions conducted at 0–5°C reduce decomposition of nitro groups.

Post-synthesis, recrystallization in hexane can enhance purity, as seen in yields of ~60% for similar compounds .

Basic: What spectroscopic methods are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR: Fluorine and nitro groups induce distinct splitting patterns. For instance, the fluorine atom at the 2-position deshields adjacent protons, producing a doublet in ¹H NMR. The nitro group’s electron-withdrawing effect shifts aromatic protons downfield (δ 8.0–8.5 ppm) .

- IR Spectroscopy: The ketone (C=O) stretch appears at ~1660 cm⁻¹, while nitro (NO₂) asymmetric stretching is observed at ~1520 cm⁻¹ and 1350 cm⁻¹ .

- X-ray crystallography: Resolves spatial arrangements, critical for confirming the para-nitro and ortho-fluoro substituents. PubChem’s InChI codes provide structural validation templates .

Advanced: How does the electronic nature of the nitro and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The nitro group (meta-directing, strong electron-withdrawing) and fluorine (ortho/para-directing, mild electron-withdrawing) create a polarized aromatic ring. This facilitates NAS at specific positions:

- Nitro group dominance: Directs electrophiles to the meta position relative to itself, overriding fluorine’s ortho/para preference.

- Reactivity modulation: Fluorine’s inductive effect stabilizes intermediates, lowering activation energy. For example, in amination reactions, NH₂⁻ attacks the nitro-adjacent carbon, forming intermediates with ~70% regioselectivity .

Experimental validation involves competitive reactions with isotopic labeling or computational DFT studies to map electron density .

Advanced: What strategies can be employed to utilize this compound as a precursor in synthesizing heterocyclic compounds for pharmaceutical research?

Methodological Answer:

- Reductive cyclization: Reduce the nitro group to an amine (using H₂/Pd-C or SnCl₂/HCl), followed by intramolecular cyclization to form quinazolinones or benzodiazepines. For example, 3,4-Dimethyl-3’-nitrobenzophenone derivatives are used to create antimicrobial agents via this route .

- Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the fluorine-free position, enabling diversity-oriented synthesis .

- Thiourea derivatives: React the ketone with thioureas under acidic conditions to form thiazolidinones, which exhibit anti-inflammatory activity (IC₅₀ ~10 µM in COX-2 assays) .

Application: In material science, how can this compound be integrated into polymer matrices to enhance UV stability or thermal properties?

Methodological Answer:

- UV absorption: The nitro and ketone groups act as chromophores, absorbing UVB/UVA radiation (λmax ~310 nm). Incorporate into polyesters or acrylics at 1–5 wt% to improve photostability, similar to 2-hydroxy-4-methoxybenzophenone derivatives .

- Thermal stabilization: The fluorine atom enhances thermal resistance by forming strong C-F bonds. Blending with polycarbonates increases decomposition temperatures by ~20°C (TGA data) .

- Composite design: Use sol-gel methods to disperse the compound in silica matrices, achieving uniform distribution (confirmed via SEM-EDS) and reducing photodegradation by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.